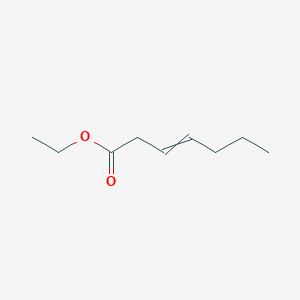

3-Heptenoic acid, ethyl ester

Description

Context of Unsaturated Fatty Acid Esters in Modern Organic Chemistry

Unsaturated fatty acid esters are a significant class of organic molecules characterized by the presence of one or more double bonds within their hydrocarbon chains. This feature imparts distinct chemical and physical properties compared to their saturated counterparts. taylorandfrancis.com In modern organic chemistry, these esters are explored for their diverse applications, ranging from their role as precursors in the synthesis of complex molecules to their use in the development of biofuels and polymers. nih.gov The reactivity of the carbon-carbon double bond allows for a variety of chemical transformations, making them versatile building blocks in synthetic chemistry.

Furthermore, the study of unsaturated fatty acid esters contributes to a deeper understanding of reaction mechanisms and the influence of molecular structure on reactivity. thepharmajournal.com Researchers investigate these compounds to explore phenomena such as stereoselectivity and regioselectivity in chemical reactions. The presence of both an ester functional group and a double bond provides a platform for studying the interplay between different reactive sites within a single molecule.

Overview of the Research Landscape Surrounding 3-Heptenoic Acid, Ethyl Ester as a Model Unsaturated Ester

While extensive research on 3-Heptenoic acid, ethyl ester specifically is not widely published, it serves as a representative example of a short-chain unsaturated ester. Its structure, featuring a seven-carbon chain with a double bond at the third position and an ethyl ester group, makes it a suitable model for investigating the fundamental properties and reactions of this class of compounds.

Research on similar unsaturated esters often focuses on their synthesis, spectroscopic characterization, and exploration of their chemical reactivity. For instance, studies might involve the development of efficient synthetic routes to produce such esters with high purity and yield. google.com Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the structure and purity of these compounds. chemicalbook.comacs.org

Distinctions and Relationships with Saturated Analogues (e.g., Heptanoic Acid, Ethyl Ester) in Research Literature

The primary distinction between 3-Heptenoic acid, ethyl ester and its saturated analogue, heptanoic acid, ethyl ester, lies in the presence of the carbon-carbon double bond. This structural difference leads to significant variations in their physical and chemical properties.

Physical Properties: The presence of the double bond in 3-Heptenoic acid, ethyl ester introduces a "kink" in the hydrocarbon chain, which generally results in a lower melting point compared to the straight-chain saturated analogue. libretexts.org Saturated fatty acid esters can pack more closely together, leading to stronger intermolecular forces and higher melting points.

Chemical Reactivity: The double bond in 3-Heptenoic acid, ethyl ester is a site of higher reactivity. It can undergo addition reactions with halogens, hydrogen, and other reagents, which are not possible with the saturated heptanoic acid, ethyl ester. The ester group in both compounds exhibits similar reactivity, such as hydrolysis to the corresponding carboxylic acid and alcohol.

Heptanoic acid, ethyl ester, also known as ethyl heptanoate (B1214049), is well-documented and often used in the flavor and fragrance industry due to its characteristic fruity odor. wikipedia.orgatamanchemicals.comfragranceconservatory.com In research, it serves as a reference compound for studying the properties of saturated esters and for comparative studies against their unsaturated counterparts. nist.govnist.gov

Interactive Data Tables

Below are tables summarizing key properties of the compounds discussed.

Structure

3D Structure

Properties

CAS No. |

21994-75-2 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

ethyl hept-3-enoate |

InChI |

InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h6-7H,3-5,8H2,1-2H3 |

InChI Key |

MOTXKEQQXJIDHO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCC(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Pathways of 3 Heptenoic Acid, Ethyl Ester

Established Synthetic Approaches for Unsaturated Ethyl Esters

The creation of unsaturated ethyl esters can be achieved through various established chemical transformations. These methods often involve the direct conversion of a corresponding carboxylic acid or the construction of the unsaturated ester from smaller precursor molecules.

The most direct route to 3-heptenoic acid, ethyl ester is the Fischer-Speier esterification of its carboxylic acid precursor, 3-heptenoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. ausetute.com.au

The general reaction is as follows:

Reactants : 3-Heptenoic Acid and Ethanol

Catalyst : Typically a strong mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). khanacademy.org

Conditions : The reaction mixture is usually heated under reflux to drive the equilibrium towards the formation of the ester and water. ausetute.com.au The use of excess ethanol also helps to shift the equilibrium to favor the product.

This method is widely used due to its simplicity and the availability of the starting materials. ausetute.com.au The primary drawback is the reversible nature of the reaction, which requires specific conditions to achieve high yields.

A variety of catalytic systems have been developed to improve the efficiency and selectivity of unsaturated ester synthesis. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts : In addition to strong mineral acids, Lewis acids like copper(II) triflate (Cu(OTf)₂) have been shown to effectively catalyze the synthesis of α,β-unsaturated esters from aldehydes and ethyl diazoacetate. banglajol.info While this specific example produces an α,β-unsaturated system, the principles of Lewis acid catalysis are broadly applicable.

Heterogeneous Catalysts : Solid acid catalysts offer advantages in terms of separation and reusability. For instance, a 5wt% CaO/Al₂O₃ catalyst has been used for the transesterification of vegetable oils to produce fatty acid ethyl esters (FAEEs), demonstrating higher yields than homogeneous NaOH and KOH catalysts. scienceworldjournal.org Such systems can be adapted for the esterification of specific unsaturated fatty acids.

The choice of catalyst depends on factors such as the scale of the reaction, the desired purity of the product, and environmental considerations.

Controlling the stereochemistry (E/Z configuration) of the double bond is crucial in the synthesis of many unsaturated esters. Several methods have been developed to achieve high stereoselectivity.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions : These are powerful methods for forming carbon-carbon double bonds with good stereocontrol. The HWE reaction, in particular, is often used to synthesize (E)-α,β-unsaturated esters with high selectivity. acs.org Modifications of the HWE reagent, such as using bis(2,2,2-trifluoroethyl)bromophosphonoacetate, can further enhance the stereoselectivity for the (E)-isomer. acs.org

Catalytic Condensation Reactions : Boronic acid-catalyzed condensation of ketene (B1206846) dialkyl acetals with aldehydes provides a route to (E)-α,β-unsaturated esters with excellent stereoselectivity and high yields under mild, base-free conditions. researchgate.net

For a β,γ-unsaturated ester like 3-heptenoic acid, ethyl ester, stereocontrol would typically be established during the synthesis of the 3-heptenoic acid backbone, prior to esterification. Aldol-type reactions followed by dehydration are common strategies for creating the unsaturated system, where the reaction conditions can influence the geometry of the resulting double bond. nih.gov

Grignard reagents are highly valuable in organic synthesis for forming carbon-carbon bonds. In the context of unsaturated esters, their most significant application is in conjugate addition (1,4-addition) reactions, particularly with α,β-unsaturated esters.

The reaction of a Grignard reagent with an α,β-unsaturated ester can lead to two primary products: 1,2-addition to the carbonyl group or 1,4-conjugate addition to the double bond. The outcome can be influenced by several factors, including the presence of a catalyst.

Copper-Catalyzed Conjugate Addition : The use of copper catalysts, such as copper(I) iodide or copper bromide, strongly favors the 1,4-addition of Grignard reagents to α,β-unsaturated esters. organic-chemistry.orgscispace.com This method is highly efficient for creating a new carbon-carbon bond at the β-position of the ester. For example, the copper-catalyzed enantioselective conjugate addition of Grignard reagents to simple acyclic α,β-unsaturated methyl esters can produce β-substituted chiral esters with excellent enantioselectivities. organic-chemistry.org

Regioselectivity : With more complex systems like α,β-γ,δ-unsaturated thiol esters, Grignard reagents have been shown to undergo exclusive 1,4-addition reactions. organic-chemistry.org

While 3-heptenoic acid, ethyl ester is a β,γ-unsaturated ester and thus less susceptible to standard 1,4-conjugate addition, the principles of Grignard reactions with unsaturated systems are fundamental in the synthesis of more complex molecules derived from or related to this basic structure.

Green Chemistry Principles in the Production of Unsaturated Ethyl Esters

The chemical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly processes. This is particularly relevant in the production of bulk chemicals like esters.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green alternative to traditional chemical synthesis. Lipases are a class of enzymes that are particularly effective at catalyzing esterification and transesterification reactions. tandfonline.com

The advantages of using lipases include:

Mild Reaction Conditions : Enzymatic reactions typically occur at lower temperatures and pressures, reducing energy consumption. nih.gov

High Selectivity : Lipases can exhibit high chemo-, regio-, and enantioselectivity, reducing the formation of byproducts.

Use of Renewable Feedstocks : Biocatalytic methods are well-suited for converting renewable resources, such as vegetable oils and their byproducts, into valuable fatty acid ethyl esters. nih.govresearchgate.net

| Enzyme | Feedstock | Product | Yield | Reference |

| Novozym 435 | Camellia oil soapstocks | Fatty Acid Ethyl Esters | 98.4% | nih.gov |

| Lipolase 100 L | Refined soybean oil | Fatty Acid Ethyl Esters | 97% | tandfonline.com |

| Palatase 20,000 L | Acid soybean oil | Fatty Acid Ethyl Esters | 71% | tandfonline.com |

| Aspergillus niger enzymes | Fatty acids | Short- and medium-chain FAEEs | - | frontiersin.org |

These biocatalytic approaches are not only more environmentally benign but can also be economically advantageous by utilizing low-cost feedstocks. nih.gov The development of robust and reusable enzyme preparations, such as immobilized lipases like Novozym 435, further enhances the industrial viability of these green synthetic routes. nih.gov

Environmentally Benign Reaction Conditions and Solvent Systems

The development of environmentally benign synthetic methods for compounds like 3-heptenoic acid, ethyl ester is a significant focus of modern chemistry, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Key strategies in this area include the use of alternative solvents, reusable catalysts, and solvent-free reaction conditions.

One promising approach involves the use of more sustainable solvents. For instance, anisole, which has a high sustainability rank, has been shown to be a suitable solvent for the selective hydrogenation of unsaturated esters using ruthenium catalysts researchgate.net. Such solvents are often derived from renewable resources and have a lower environmental impact compared to traditional volatile organic compounds.

Another important strategy is the application of solid-supported catalysts. For example, iron oxide nanoparticles supported on materials like SBA-15 silica (B1680970) have been used as efficient and recoverable catalysts for the esterification of carboxylic acids atamanchemicals.com. These solid catalysts can be easily separated from the reaction mixture by filtration, allowing for their reuse over multiple reaction cycles and significantly reducing waste atamanchemicals.com. This approach avoids the need for corrosive and difficult-to-handle homogeneous catalysts.

Solvent-free reaction conditions represent another significant advancement in green chemistry. Performing reactions without a solvent minimizes waste and can sometimes lead to faster reaction times and higher yields atamanchemicals.com. For the synthesis of esters, solvent-free esterification of carboxylic acids has been successfully demonstrated using supported iron oxide nanoparticles, offering a cleaner alternative to traditional methods atamanchemicals.com.

These environmentally conscious methodologies offer a pathway to synthesize and modify 3-heptenoic acid, ethyl ester and related compounds in a more sustainable manner, aligning with the principles of green chemistry.

Chemical Transformations and Functional Group Manipulations

The chemical reactivity of 3-heptenoic acid, ethyl ester is characterized by the interplay between its two primary functional groups: the ester linkage and the carbon-carbon double bond. This dual functionality allows for a wide range of chemical transformations and derivatizations.

Hydrolysis and Saponification of the Ester Linkage

The ester group in 3-heptenoic acid, ethyl ester can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis to yield 3-heptenoic acid and ethanol. This reaction is reversible, and the position of the equilibrium is dependent on the reaction conditions.

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester cleavage is saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. This reaction produces the corresponding carboxylate salt (sodium 3-heptenoate) and ethanol. The free carboxylic acid can then be obtained by acidification of the reaction mixture. The kinetics of alkaline hydrolysis of esters like ethyl acetate (B1210297) have been studied, and the reaction is typically found to be second order sigmaaldrich.comwikipedia.org.

A summary of hydrolysis reactions is presented in Table 1.

Table 1: Hydrolysis Reactions of 3-Heptenoic Acid, Ethyl Ester

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (catalyst) | 3-Heptenoic acid, Ethanol | Reversible, requires excess water |

Hydrogenation Reactions of the Unsaturated System

The carbon-carbon double bond in 3-heptenoic acid, ethyl ester can be reduced to a single bond through various hydrogenation methods, yielding ethyl heptanoate (B1214049) nih.govnist.govwikipedia.orgyoutube.combyjus.com. The choice of catalyst is crucial for achieving high selectivity and efficiency.

Catalytic Hydrogenation: This is the most common method for reducing C=C double bonds. A variety of catalysts can be employed:

Rhodium Catalysts: Wilkinson's catalyst, [RhCl(PPh₃)₃], is a well-known homogeneous catalyst for the selective hydrogenation of alkenes adichemistry.comlibretexts.orgchemistryviews.orgconicet.gov.artue.nl. It is particularly effective for reducing less sterically hindered double bonds and is generally unreactive towards ester functionalities libretexts.orgconicet.gov.ar. Another rhodium hydride catalyst, (η⁵-C₅Me₅)Rh(2-(2-pyridyl)phenyl)H, has also been shown to selectively hydrogenate the C=C bond in α,β-unsaturated carbonyl compounds in good to excellent yields organicreactions.org.

Ruthenium Catalysts: Certain ruthenium catalysts have demonstrated the ability to selectively hydrogenate the C=C bond in unsaturated esters while leaving the ester group intact researchgate.net. Some ruthenium-based systems, however, are designed for the selective reduction of the ester group to an alcohol wikipedia.org.

Bimetallic Catalysts: Systems composed of a noble metal (like Ru, Pt, Pd) and a promoter (such as Sn) can be highly active and selective for the hydrogenation of unsaturated esters to the corresponding unsaturated alcohols wikipedia.orgnih.gov.

Diimide Reduction: As a metal-free alternative, diimide (N₂H₂) can be used for the reduction of carbon-carbon double bonds researchgate.netnih.gov. Diimide is typically generated in situ, for example, from the oxidation of hydrazine (B178648) or the decomposition of azodicarboxylates. This method offers the advantage of not requiring heavy metal catalysts and is often selective for non-polar C=C bonds nih.gov.

A summary of hydrogenation catalysts is presented in Table 2.

Table 2: Catalysts for the Hydrogenation of the C=C Bond in 3-Heptenoic Acid, Ethyl Ester

| Catalyst | Type | Key Features |

|---|---|---|

| Wilkinson's Catalyst ([RhCl(PPh₃)₃]) | Homogeneous Rhodium | Selective for less hindered C=C bonds; unreactive towards esters libretexts.orgconicet.gov.ar. |

| (η⁵-C₅Me₅)Rh(2-(2-pyridyl)phenyl)H | Homogeneous Rhodium | High chemoselectivity for C=C hydrogenation in α,β-unsaturated carbonyls organicreactions.org. |

| Ruthenium-based catalysts | Homogeneous/Heterogeneous | Can be tailored for selective C=C hydrogenation researchgate.net. |

Transesterification Processes and Ester Exchange Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from a different alcohol. This reaction is typically catalyzed by either an acid or a base and is an equilibrium process. By using a large excess of the new alcohol, the equilibrium can be shifted towards the desired product. This method allows for the synthesis of a variety of different esters of 3-heptenoic acid, which can be useful for modifying the physical and chemical properties of the molecule.

Addition Reactions to the Carbon-Carbon Double Bond

The electron-withdrawing nature of the ester group activates the carbon-carbon double bond in 3-heptenoic acid, ethyl ester for nucleophilic addition reactions.

Michael Addition: This is a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated ester. A wide range of nucleophiles, including enolates (from malonic esters, β-ketoesters, etc.), amines, and thiols, can be used in Michael additions wikipedia.orgbyjus.comwikipedia.org. For example, the reaction of ethyl 3-heptenoate with dimethyl malonate in the presence of a base would yield a substituted glutaric acid derivative. The Michael addition is a powerful tool for carbon-carbon bond formation.

Derivatization to Related Compounds (e.g., 3-Oxo esters, substituted heptenoic acid ethyl esters)

The functional groups of 3-heptenoic acid, ethyl ester can be manipulated to synthesize a variety of related compounds.

Synthesis of 3-Oxo Esters: Ethyl 3-oxoheptanoate can be synthesized through various methods adichemistry.comorganicreactions.org. One common approach is the Claisen condensation of ethyl pentanoate with a suitable C2-building block. Another method involves the acylation of the dianion of ethyl malonate with valeroyl chloride, which has been shown to produce ethyl 3-oxoheptanoate in good yield organicreactions.org.

Synthesis of Substituted Heptenoic Acid Ethyl Esters: As mentioned in the previous section, Michael addition to the C=C double bond is a primary method for introducing substituents at the β-position of the heptenoate chain. This allows for the synthesis of a wide array of substituted heptenoic acid ethyl esters with diverse functionalities.

A summary of a synthetic route to a related 3-oxo ester is presented in Table 3.

Table 3: Synthesis of Ethyl 3-Oxoheptanoate

| Starting Materials | Reagents | Product | Yield | Reference |

|---|

Analytical Characterization and Method Development for 3 Heptenoic Acid, Ethyl Ester

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental in isolating 3-Heptenoic acid, ethyl ester from reaction mixtures or natural sources and assessing its purity. The choice between gas and liquid chromatography depends on the sample's volatility and thermal stability.

Gas Chromatography (GC) Applications for Volatile Analysis and Quantification

Gas chromatography is a primary technique for the analysis of volatile compounds like ethyl esters. For 3-Heptenoic acid, ethyl ester, GC can be used for both qualitative and quantitative analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification or a flame ionization detector (FID) for accurate quantification.

The separation is typically achieved on a capillary column. The choice of the stationary phase is critical; non-polar columns, such as those with a 6% cyanopropylphenyl-94% dimethyl polysiloxane phase, are effective for separating a range of analytes including esters. google.com The temperature program is optimized to ensure good resolution between the target compound and any impurities. For instance, a typical method might start at a low oven temperature (e.g., 40°C) and gradually ramp up to a higher temperature (e.g., 240°C) to elute all components. google.com Comprehensive two-dimensional gas chromatography (GC×GC) offers superior separation power for complex samples, resolving co-eluting peaks that might be missed in one-dimensional GC. embrapa.br

Table 1: Typical Gas Chromatography (GC) Parameters for Ester Analysis This table presents a generalized set of parameters based on methods used for similar analytes.

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | Capillary column (e.g., 30m x 0.25mm x 0.25µm) | google.com |

| Stationary Phase | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane (or similar mid-to-low polarity phase) | google.com |

| Carrier Gas | Helium or Nitrogen | google.com |

| Injector Temperature | 250°C | embrapa.br |

| Oven Program | Initial 40°C (hold 8 min), ramp 15°C/min to 220°C (hold 5 min) | google.com |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | embrapa.br |

High-Performance Liquid Chromatography (HPLC) Methodologies in Unsaturated Ester Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful alternative to GC, especially for purifying compounds or for analyzing samples that are thermally labile. researchgate.net For unsaturated esters, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.netmdpi.com This technique separates molecules based on their hydrophobicity.

The standard stationary phase is a C18 (octadecylsilyl) bonded silica (B1680970) gel. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate a range of compounds with varying polarities. Detection can be challenging as simple esters lack a strong UV chromophore. Therefore, detectors like Evaporative Light-Scattering Detectors (ELSD) or Mass Spectrometry (MS) are often employed. researchgate.net HPLC methods offer the advantage of operating at lower temperatures, which minimizes the risk of isomerization of the double bond in unsaturated fatty acid esters. researchgate.net

Table 2: Typical Reversed-Phase HPLC (RP-HPLC) Parameters for Unsaturated Ester Purification This table presents a generalized set of parameters based on methods used for similar analytes.

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | AQ-C18 (e.g., 250mm x 4.6mm, 5µm) | mdpi.com |

| Mobile Phase | A: Water, B: Methanol or Acetonitrile | mdpi.com |

| Elution | Isocratic (e.g., 90:10 Methanol:Water) or Gradient | mdpi.com |

| Flow Rate | ~1.0 mL/min (analytical) | mdpi.com |

| Detector | Evaporative Light-Scattering Detector (ELSD) or Mass Spectrometry (MS) | researchgate.net |

| Temperature | Ambient | researchgate.net |

Spectroscopic Identification and Structural Elucidation

Once purified, spectroscopic methods are essential for the unambiguous identification and detailed structural elucidation of 3-Heptenoic acid, ethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Configurational Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. wpmucdn.com By analyzing the ¹H and ¹³C NMR spectra, the carbon skeleton and the position of functional groups and double bonds can be established. For 3-Heptenoic acid, ethyl ester, the spectra can be predicted by comparing with its saturated analog, ethyl heptanoate (B1214049). bmrb.io

¹H NMR: The spectrum would show characteristic signals for the ethyl ester group: a quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.2 ppm for the terminal -CH₃ of the ethyl group. bmrb.ioquora.com The key signals distinguishing it from its saturated counterpart would be from the protons on the double bond (vinyl protons, H-3 and H-4), which are expected to appear in the 5.4-5.6 ppm region. The protons on the carbons adjacent to the double bond (allylic protons, H-2 and H-5) would also have characteristic chemical shifts.

¹³C NMR: The spectrum would confirm the number of unique carbon atoms. The carbonyl carbon of the ester is expected around 173 ppm. chemicalbook.com The carbons of the double bond (C-3 and C-4) would appear in the olefinic region, typically between 120 and 140 ppm. The remaining signals would correspond to the ethyl group and the other sp³ hybridized carbons of the heptenoate chain. bmrb.iochemicalbook.com

Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the connectivity between protons and carbons, respectively, solidifying the assignment of the 3-heptenoate structure. bmrb.io

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-3-Heptenoic Acid, Ethyl Ester Predictions are based on data from similar structures and general NMR principles. Actual values may vary.

| Atom Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Reference |

|---|---|---|---|

| C=O | - | ~173 | bmrb.iochemicalbook.com |

| C2 (-CH₂-) | ~3.1 (d) | ~35 | ethernet.edu.et |

| C3 (=CH-) | ~5.5 (dt) | ~121 | ethernet.edu.et |

| C4 (=CH-) | ~5.6 (dt) | ~135 | ethernet.edu.et |

| C5 (-CH₂-) | ~2.0 (q) | ~34 | bmrb.io |

| C6 (-CH₂-) | ~1.4 (sextet) | ~22 | bmrb.io |

| C7 (-CH₃) | ~0.9 (t) | ~14 | bmrb.io |

| -O-CH₂- | ~4.1 (q) | ~60 | bmrb.ioquora.com |

| -O-CH₂-CH₃ | ~1.2 (t) | ~14 | bmrb.ioquora.com |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. When coupled with GC, it provides a powerful method for identifying components in a mixture.

For 3-Heptenoic acid, ethyl ester (C₉H₁₆O₂), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 156. A key fragmentation for ethyl esters is the McLafferty rearrangement, which results in a prominent peak at m/z 88. researchgate.net This fragment is often the base peak and is highly indicative of an ethyl ester functionality. Other expected fragments would include the loss of the ethoxy group ([M-45]⁺, m/z 111) and loss of the propyl group from the end of the chain ([M-43]⁺, m/z 113).

Table 4: Expected Key Mass Fragments for 3-Heptenoic Acid, Ethyl Ester

| m/z | Proposed Fragment Ion | Significance | Reference |

|---|---|---|---|

| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion ([M]⁺) | nist.gov |

| 111 | [M - OCH₂CH₃]⁺ | Loss of ethoxy group | docbrown.info |

| 88 | [CH₂=C(OH)OCH₂CH₃]⁺ | McLafferty rearrangement product | researchgate.net |

| 73 | [COOCH₂CH₃]⁺ | Carboethoxy fragment | docbrown.info |

| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation | docbrown.info |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of 3-Heptenoic acid, ethyl ester would display several characteristic absorption bands.

The most prominent peak would be the strong carbonyl (C=O) stretch of the ester group, appearing around 1735-1750 cm⁻¹. docbrown.infodocbrown.info Two distinct C-O stretching bands are also characteristic of esters and would be found in the 1300-1000 cm⁻¹ region. docbrown.info The presence of the carbon-carbon double bond would be confirmed by a C=C stretching absorption around 1650 cm⁻¹ (this can be weak for symmetrically substituted alkenes) and a vinylic =C-H stretch just above 3000 cm⁻¹. The spectrum would also show standard aliphatic C-H stretching bands between 2850 and 3000 cm⁻¹. docbrown.info The absence of a broad absorption in the 3300-2500 cm⁻¹ region would confirm the absence of a carboxylic acid O-H group. docbrown.info

Table 5: Characteristic Infrared (IR) Absorption Bands for 3-Heptenoic Acid, Ethyl Ester

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |

|---|---|---|---|

| ~3020 | =C-H Stretch | Alkene | docbrown.info |

| 2850-2980 | C-H Stretch | Alkyl (sp³) | docbrown.infodocbrown.info |

| 1735-1750 | C=O Stretch | Ester | docbrown.infodocbrown.info |

| ~1650 | C=C Stretch | Alkene | docbrown.info |

| 1180-1250 | C-O Stretch | Ester | docbrown.infodocbrown.info |

Advanced Analytical Strategies for Complex Matrices and Trace Analysis

The analysis of ethyl 3-heptenoate in intricate samples such as alcoholic beverages and fruit-based products requires methods that can overcome matrix interferences and achieve low detection limits. While standard Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational technique, more advanced approaches are necessary for comprehensive and precise trace-level analysis.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) stands out as a particularly powerful technique for the analysis of complex volatile profiles. sepsolve.comnih.govresearchgate.net By employing two columns with different stationary phase selectivities connected by a modulator, GCxGC provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. nih.gov This is especially beneficial for separating target analytes from a complex background of co-eluting matrix components, a common issue in the analysis of fermented beverages and fruit products. sepsolve.commdpi.com

When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC-TOFMS offers the added advantages of high-speed data acquisition and full spectral information for all separated components. This allows for both confident identification and accurate quantification of trace compounds like ethyl 3-heptenoate. sepsolve.com The structured nature of GCxGC chromatograms, where compounds of similar chemical classes group together, further aids in the identification process. nih.gov Research on the volatile composition of peaches has demonstrated the capability of GCxGC-TOFMS to identify a large number of volatile organic compounds (VOCs), showcasing its potential for in-depth flavor and aroma profiling. sepsolve.com

Solid-Phase Microextraction (SPME) and Headspace Analysis

For sample preparation, Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free technique that is highly effective for the extraction and pre-concentration of volatile and semi-volatile compounds from various matrices. mdpi.com In the context of analyzing alcoholic beverages like soju, where ethyl 3-heptenoate has been identified, HS-SPME coupled with GC-MS is a common approach. nih.gov The choice of SPME fiber coating is critical and is selected based on the polarity and volatility of the target analytes. For a broad range of esters, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective. mdpi.com Optimization of extraction parameters such as time and temperature is essential to maximize the recovery of ethyl 3-heptenoate. mdpi.com

Hypothetical Method Validation for Trace Analysis

While specific validated methods for the quantitative trace analysis of ethyl 3-heptenoate are not extensively documented in the public literature, the performance of advanced techniques like GCxGC-TOFMS can be illustrated through a hypothetical data table. Such a table would be generated during method validation to ensure the reliability of the analytical results. The parameters would be established using a matrix-matched calibration approach, where standard solutions of ethyl 3-heptenoate are added to a blank matrix (e.g., a model wine or fruit puree) to account for matrix effects.

Table 1: Hypothetical Performance Characteristics of a Validated HS-SPME-GCxGC-TOFMS Method for the Determination of Ethyl 3-Heptenoate in a Complex Beverage Matrix

| Parameter | Value | Description |

| Limit of Detection (LOD) | 0.1 µg/L | The lowest concentration of the analyte that can be reliably detected above the background noise. |

| Limit of Quantification (LOQ) | 0.3 µg/L | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Linearity (R²) | >0.995 | A measure of how well the calibration curve fits a linear regression model over a specified concentration range. |

| Recovery | 90-105% | The percentage of the known amount of analyte that is recovered during the analytical procedure, indicating the accuracy of the method. |

| Precision (RSD) | <10% | The relative standard deviation of replicate measurements, indicating the repeatability and reproducibility of the method. |

Computational and Theoretical Investigations of 3 Heptenoic Acid, Ethyl Ester

Molecular Modeling and Simulation Studies for Conformational Analysis and Intermolecular Interactions

Molecular modeling and simulation are essential for understanding the three-dimensional structure of 3-heptenoic acid, ethyl ester and its interactions with its environment. The flexibility of the molecule, arising from rotation around its single bonds, gives rise to numerous possible spatial arrangements known as conformations.

Conformational analysis is the study of the energy associated with these different conformations to determine the most stable forms. lumenlearning.com The rotation around the carbon-carbon single bonds in the ethyl group and the heptenoate chain leads to different conformers, primarily staggered and eclipsed forms. libretexts.org The staggered conformations, where atoms or groups are positioned to minimize spatial overlap, are generally lower in energy and thus more stable than the eclipsed conformations, which exhibit torsional strain due to the close proximity of electron clouds in adjacent bonds. libretexts.orgyoutube.com For a molecule like 3-heptenoic acid, ethyl ester, the most stable conformers will be those that minimize steric hindrance between the bulkier parts of the molecule, such as the ethyl group and the alkyl chain. libretexts.orgutdallas.edu

Molecular dynamics simulations can further elucidate how molecules of ethyl 3-heptenoate interact with each other and with other substances, such as solvents. These simulations model the movement of atoms over time, providing insight into intermolecular forces. For an ester like this, the primary interactions are van der Waals forces and potential hydrogen bonding. A recent study on ethyl acetate (B1210297), a structurally similar ester, used Density Functional Theory (DFT) to analyze its intermolecular interactions. nih.gov The analysis revealed that the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, while the C-H groups participate in weak van der Waals interactions. nih.gov Similarly, ethyl 3-heptenoate is expected to form weak hydrogen bonds with hydrogen-bond donor molecules and engage in electrostatic and van der Waals interactions with its neighbors. nih.gov

Table 1: Key Intermolecular Interactions for 3-Heptenoic Acid, Ethyl Ester

| Interaction Type | Participating Groups | Relative Strength | Description |

| Hydrogen Bonding | Carbonyl Oxygen (acceptor) with H-bond donors (e.g., water, alcohols) | Weak to Moderate | The electron-rich oxygen of the C=O group attracts a partially positive hydrogen from a donor molecule. |

| Dipole-Dipole | Ester functional group | Weak | Occurs between the permanent dipoles of the polar ester groups of adjacent molecules. |

| Van der Waals Forces | Entire molecule, especially the alkyl chain | Weak | Temporary fluctuating dipoles induce attractions between molecules; increases with surface area. |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic behavior. nih.govmdpi.com These methods are used to predict a wide range of molecular properties from first principles.

Electronic Structure and Reactivity: By calculating the distribution of electron density, researchers can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the 3-heptenoic acid, ethyl ester molecule. The carbonyl oxygen and the carbon-carbon double bond are expected to be nucleophilic centers, while the carbonyl carbon is an electrophilic site. This electronic map allows for predictions about the molecule's chemical reactivity. For instance, the electrophilic carbonyl carbon would be susceptible to attack by nucleophiles, potentially leading to the hydrolysis of the ester bond. The nucleophilic C=C double bond would be prone to reactions with electrophiles.

Spectroscopic Property Prediction: Quantum chemical calculations can accurately predict various types of molecular spectra. For example, theoretical calculations of vibrational frequencies can be correlated with experimental infrared (IR) spectra to assign specific absorption bands to the corresponding molecular motions, such as bond stretching or bending. nih.gov While specific experimental spectra for 3-heptenoic acid, ethyl ester are not widely published, data for the related compound ethyl 3-oxo-6-heptenoate show characteristic IR absorption bands. nih.gov Computational models would predict similar characteristic frequencies for 3-heptenoic acid, ethyl ester, corresponding to its key functional groups.

Table 2: Predicted IR Spectroscopic Data for 3-Heptenoic Acid, Ethyl Ester

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C=O (Ester) | Stretch | 1735-1750 | Strong |

| C=C (Alkene) | Stretch | 1640-1680 | Medium to Weak |

| C-O (Ester) | Stretch | 1000-1300 | Strong |

| =C-H | Bend | 650-1000 | Medium |

| C-H (sp³) | Stretch | 2850-3000 | Medium |

Structure-Activity Relationship (SAR) Analysis for Functional Predictions in Various Applications

Structure-Activity Relationship (SAR) analysis is a computational technique used to determine how the chemical structure of a compound influences its functional or biological activity. nih.govugm.ac.id By comparing the structure of 3-heptenoic acid, ethyl ester to libraries of compounds with known functions, it is possible to generate hypotheses about its potential applications.

Functional Predictions: Given that many esters are known for their characteristic aromas, one application of SAR would be in the flavor and fragrance industry. wikipedia.org By comparing the structural features of 3-heptenoic acid, ethyl ester—such as its chain length, the position of the double bond, and the nature of the ester group—to databases of known odorants, computational models could predict its scent profile.

In the context of biological activity, SAR studies on other molecules demonstrate how small structural modifications can lead to significant changes in function. For example, studies on synthetic cathinones have shown that altering the length of an alkyl side chain can systematically change a compound's potency as a dopamine (B1211576) uptake inhibitor. nih.govub.edu Similarly, research on ethyl p-methoxycinnamate has highlighted the importance of the ester and methoxy (B1213986) groups for its anti-inflammatory activity. ugm.ac.id

Applying this logic to 3-heptenoic acid, ethyl ester, a hypothetical SAR study could explore how modifications to its structure might influence a potential biological effect. These predictions could then guide the synthesis and experimental testing of new, related compounds with potentially enhanced or novel activities.

Table 3: Hypothetical SAR Predictions for 3-Heptenoic Acid, Ethyl Ester Analogues

| Structural Modification | Potential Impact on Function | Rationale/Example |

| Varying Alkyl Chain Length | Altered receptor binding affinity or odor profile. | In cathinone (B1664624) analogues, potency follows an inverted U-shape with increasing chain length. nih.gov |

| Shifting Double Bond Position | Changes in molecular geometry, affecting interaction with biological targets. | The precise geometry of a molecule is often critical for fitting into a receptor's active site. |

| Changing Ester Group (e.g., methyl, propyl) | Modified solubility, membrane permeability, and metabolic stability. | Esters are often used as prodrugs, with the alcohol portion influencing hydrolysis rates. ontosight.ai |

| Introducing other Functional Groups | Addition of new interaction points (e.g., hydrogen bonding), leading to new activities. | Adding polar groups can enhance selectivity for specific biological targets. nih.gov |

Future Research Perspectives and Methodological Advancements

Development of Novel and Efficient Synthetic Strategies for Stereospecific Isomers

A primary challenge in working with 3-heptenoic acid, ethyl ester is the control of its stereochemistry, specifically the (E) and (Z) isomers around the carbon-carbon double bond. Current synthetic routes often yield mixtures of these isomers, which can have different sensory and biological properties, necessitating difficult and costly purification.

Future research will intensely focus on the development of highly stereoselective synthetic methods. This involves the design and application of novel catalysts that can direct the reaction to form a single, desired isomer. Key areas of exploration include:

Advanced Organocatalysis: The use of small organic molecules as catalysts, such as DABCO (1,4-diazabicyclo[2.2.2]octane), has shown promise in promoting stereoselective additions to related unsaturated esters. researchgate.net Future work could adapt these systems to provide efficient, metal-free pathways to either the (E) or (Z) isomer of ethyl 3-heptenoate with high selectivity.

Transition-Metal Catalysis: New developments in transition-metal catalysis, particularly involving ruthenium, rhodium, or palladium, could offer unprecedented control over the geometry of the double bond formed during synthesis. Techniques like olefin metathesis or stereospecific cross-coupling reactions are promising avenues.

Chemo-enzymatic Strategies: Combining the selectivity of enzymes with the versatility of chemical synthesis offers a powerful approach. An enzymatic resolution step could be used to separate isomers, or an enzyme could be used directly to catalyze a key bond-forming reaction with high stereospecificity.

The table below conceptualizes potential improvements in synthetic efficiency for stereospecific isomers.

| Synthetic Strategy | Typical Current Yield (Isomer Mixture) | Target Future Yield (Single Isomer) | Key Innovation |

| Wittig Reaction | 60-80% | >95% (E) or (Z) | Modified phosphonium (B103445) ylides; Optimized reaction conditions |

| Horner-Wadsworth-Emmons | 70-90% | >98% (E) | Novel phosphonate (B1237965) reagents; Stereodirecting additives |

| Olefin Metathesis | Variable | >95% | Highly selective Grubbs- or Schrock-type catalysts |

| Organocatalysis | N/A (Emerging) | >90% | Chiral amine or phosphine (B1218219) catalysts |

Advancements in Analytical Characterization Techniques for Trace Level Detection and Isomer Differentiation

The accurate identification and quantification of 3-heptenoic acid, ethyl ester, especially at the trace levels found in natural products like fruits and beverages, is critical. Differentiating between the (E) and (Z) isomers is a significant analytical hurdle.

Future advancements will focus on enhancing both the sensitivity and specificity of analytical methods:

Multidimensional Chromatography: Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) will become more prevalent. This technique provides superior separation power, allowing for the resolution of isomers from complex matrix interferences and their confident identification.

Novel Ionization Techniques: The development of softer ionization methods in mass spectrometry, such as ambient ionization techniques, could enable the analysis of volatile esters with minimal sample preparation, providing near-instantaneous results.

Chiral and Isomer-Specific Spectroscopy: Research into advanced nuclear magnetic resonance (NMR) pulse sequences and the use of chiral derivatizing or solvating agents can help in the unambiguous differentiation of the (E) and (Z) isomers. Furthermore, developments in vibrational circular dichroism (VCD) could provide a direct spectroscopic handle on isomer identity.

Exploration of Unexplored Biological Activities and Underlying Mechanistic Insights

While recognized as a flavor component, the broader biological activity profile of ethyl 3-heptenoate remains largely uncharted territory. Future investigations will move beyond its sensory properties to screen for a wider range of bioactivities. A crucial aspect will be to test the (E) and (Z) isomers independently, as their different shapes can lead to distinct biological effects.

Potential areas for exploration include:

Antimicrobial and Antifungal Activity: Screening against a panel of pathogenic bacteria and fungi.

Insect Pheromone/Kairomone Activity: Investigating its role in insect communication and behavior, which could have applications in pest management.

Enzyme Inhibition: Testing against key enzymes involved in metabolic or inflammatory pathways.

To understand the "how" behind any observed activity, modern systems biology approaches will be integrated:

Transcriptomics (RNA-Seq) and Proteomics: To identify which genes and proteins are affected by the compound in a biological system.

Metabolomics: To understand how the compound alters cellular metabolism.

Molecular Docking: To computationally predict how the different isomers bind to specific protein targets.

Innovations in Sustainable and Biocatalytic Production Methods

Conventional chemical synthesis often involves harsh conditions, petroleum-derived starting materials, and the generation of waste. A major future research thrust is the development of green and sustainable methods for producing flavor esters like ethyl 3-heptenoate.

Innovations in this area will center on biocatalysis:

Enzymatic Esterification: The use of isolated enzymes, particularly lipases, to catalyze the esterification of 3-heptenoic acid with ethanol (B145695). These reactions can be performed in solvent-free systems or green solvents, at lower temperatures, and with high specificity, significantly reducing environmental impact. mdpi.com

Whole-Cell Biotransformation: Engineering microorganisms, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, to produce ethyl 3-heptenoate directly from simple sugars or other renewable feedstocks. This involves introducing the necessary biosynthetic genes to create a microbial cell factory.

The benefits of biocatalytic processes include milder reaction conditions, reduced energy consumption, and the potential for higher product quality. mdpi.com Research will focus on improving catalyst reusability, increasing reaction yields, and designing efficient downstream processing to make these methods economically viable on an industrial scale. mdpi.com

| Production Method | Key Advantages | Key Research Challenges |

| Chemical Synthesis | Well-established, scalable | Use of harsh reagents, waste generation, low stereoselectivity |

| Enzymatic Biocatalysis | High selectivity, mild conditions, reduced waste mdpi.com | Enzyme stability and cost, catalyst reusability, reaction time |

| Whole-Cell Fermentation | Use of renewable feedstocks, potential for low cost | Low product titers, metabolic burden on cells, complex purification |

Integration of Computational Chemistry for Predictive Modeling and Rational Design

Computational chemistry is set to become an indispensable tool in the study of 3-heptenoic acid, ethyl ester, accelerating discovery and reducing reliance on trial-and-error experimentation.

Future applications will include:

Predictive Spectroscopy: Using quantum mechanical calculations (e.g., Density Functional Theory) to accurately predict the NMR, IR, and mass spectra of the (E) and (Z) isomers, aiding in their analytical identification.

Rational Catalyst Design: Modeling the transition states of catalytic reactions to understand the origins of stereoselectivity. This knowledge can then be used to design new and improved catalysts for the stereospecific synthesis of the target isomer.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of ethyl 3-heptenoate and related esters with their observed biological activities or sensory properties. This can guide the synthesis of new analogues with enhanced or targeted effects.

Bioprocess Modeling: Using computational fluid dynamics (CFD) to model and optimize bioreactor conditions for enzymatic or fermentation-based production, ensuring efficient mixing and mass transfer to maximize product yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.